molecular formula C12H11N5O B12153434 N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide CAS No. 315206-54-3

N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide

Cat. No.: B12153434
CAS No.: 315206-54-3
M. Wt: 241.25 g/mol
InChI Key: FDOVHAATHTXBQP-CXUHLZMHSA-N
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Description

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is a heterocyclic compound that features both pyrazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with 4-pyridinecarboxaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent, and the product is obtained after purification by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of pyrazine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

315206-54-3

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H11N5O/c1-9(10-2-4-13-5-3-10)16-17-12(18)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,18)/b16-9+

InChI Key

FDOVHAATHTXBQP-CXUHLZMHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=NC=C2

Origin of Product

United States

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